Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate
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Overview
Description
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethyl ester group attached to a 2,5-dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate typically involves the alkylation of enolate ions. . This reaction forms a new carbon-carbon bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate exerts its effects involves the interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The presence of the 2,5-dimethoxyphenyl moiety may also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2,5-dimethoxyphenyl group.
Diethyl ethoxymethylenemalonate: Another ester used in organic synthesis with different substituents.
Uniqueness
Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
93175-39-4 |
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Molecular Formula |
C19H26O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
diethyl 2-[1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate |
InChI |
InChI=1S/C19H26O7/c1-6-13(16(18(21)25-7-2)19(22)26-8-3)17(20)14-11-12(23-4)9-10-15(14)24-5/h9-11,13,16H,6-8H2,1-5H3 |
InChI Key |
ZXSQHJXPMAYPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(=O)OCC)C(=O)OCC)C(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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